molecular formula C9H10O2 B15358038 2-(2-Hydroxyethyl)benzaldehyde

2-(2-Hydroxyethyl)benzaldehyde

Cat. No.: B15358038
M. Wt: 150.17 g/mol
InChI Key: YEAQCTYLLMRFGA-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)benzaldehyde (CAS 75802-18-5) is a substituted benzaldehyde featuring a hydroxyethyl (-CH₂CH₂OH) group at the 2-position of the aromatic ring. Its molecular formula is C₉H₁₀O₂, with a molecular weight of 150.18 g/mol . This compound is primarily used as a synthetic intermediate, enabling further derivatization for applications in pharmaceuticals, materials science, or organic synthesis. The hydroxyethyl group introduces polarity, enhancing solubility in polar solvents compared to non-functionalized benzaldehydes.

Properties

IUPAC Name

2-(2-hydroxyethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7,10H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAQCTYLLMRFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-(2-Hydroxyethyl)benzaldehyde is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is employed in the production of fragrances, flavors, and polymers.

Mechanism of Action

The mechanism by which 2-(2-Hydroxyethyl)benzaldehyde exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and proteins, influencing metabolic pathways. In drug design, it may act as a precursor to active pharmaceutical ingredients, targeting specific molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Benzaldehyde Derivatives

Structural and Functional Group Variations

The biological, chemical, and physical properties of benzaldehydes are heavily influenced by substituent type and position. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Functional Attributes
2-(2-Hydroxyethyl)benzaldehyde 2-(CH₂CH₂OH) C₉H₁₀O₂ 150.18 Polar hydroxyethyl group, enhances reactivity in nucleophilic additions
4-Hydroxybenzaldehyde 4-OH C₇H₆O₂ 122.12 Antioxidant properties; used in traditional medicine
2-Methylbenzaldehyde 2-CH₃ C₈H₈O 120.15 Non-polar methyl group; used in hydrazone synthesis
3,4-Dimethylbenzaldehyde 3,4-(CH₃)₂ C₉H₁₀O 134.18 Insect-repellent activity via chemosensory protein binding
2-(Diphenylphosphino)benzaldehyde 2-PPh₂ C₁₉H₁₅OP 290.30 Catalytic applications; significant market demand in organic synthesis

Market and Industrial Relevance

  • 2-(Diphenylphosphino)benzaldehyde: Market reports highlight its use in catalysis, with regional trade data spanning North America, Europe, and Asia-Pacific .

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